molecular formula C9H16O2 B6167220 4-methyloct-3-enoic acid CAS No. 931088-73-2

4-methyloct-3-enoic acid

Cat. No.: B6167220
CAS No.: 931088-73-2
M. Wt: 156.2
InChI Key:
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Description

4-Methyloct-3-enoic acid is an organic compound with the molecular formula C9H16O2. It is a carboxylic acid characterized by the presence of a double bond between the third and fourth carbon atoms and a methyl group attached to the fourth carbon atom. This compound is known for its role in various chemical and biological processes, including its contribution to human body odor .

Preparation Methods

Synthetic Routes and Reaction Conditions: 4-Methyloct-3-enoic acid can be synthesized through several methods. One common approach involves the reaction of 4-methyl-3-octen-1-ol with an oxidizing agent such as potassium permanganate or chromium trioxide. The reaction typically occurs under acidic conditions, leading to the formation of the carboxylic acid.

Industrial Production Methods: In industrial settings, the production of this compound often involves the catalytic oxidation of 4-methyl-3-octene. This process utilizes catalysts such as palladium or platinum to facilitate the oxidation reaction, resulting in higher yields and efficiency .

Chemical Reactions Analysis

Types of Reactions: 4-Methyloct-3-enoic acid undergoes various chemical reactions, including:

    Oxidation: The compound can be further oxidized to form this compound derivatives.

    Reduction: Reduction reactions can convert the double bond to a single bond, forming 4-methyloctanoic acid.

    Substitution: The carboxyl group can participate in substitution reactions, leading to the formation of esters or amides.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate, chromium trioxide, or other strong oxidizing agents under acidic conditions.

    Reduction: Hydrogen gas in the presence of a palladium or platinum catalyst.

    Substitution: Alcohols or amines in the presence of acid catalysts.

Major Products Formed:

Scientific Research Applications

4-Methyloct-3-enoic acid has several scientific research applications, including:

Mechanism of Action

The mechanism of action of 4-methyloct-3-enoic acid involves its interaction with specific enzymes and receptors. In the context of body odor formation, bacterial enzymes in the axillary region convert odorless precursors into volatile organic acids, including this compound. This compound then interacts with olfactory receptors, leading to the perception of odor .

Comparison with Similar Compounds

Uniqueness: 4-Methyloct-3-enoic acid is unique due to its specific structure, which includes a double bond and a methyl group at the fourth carbon position. This structure contributes to its distinct chemical properties and its role in biological processes, particularly in the formation of body odor .

Properties

CAS No.

931088-73-2

Molecular Formula

C9H16O2

Molecular Weight

156.2

Purity

95

Origin of Product

United States

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